molecular formula C17H12ClN5O B6625010 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one

Cat. No. B6625010
M. Wt: 337.8 g/mol
InChI Key: SPPUAOMCXVZHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties.

Mechanism of Action

The mechanism of action of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting this enzyme, 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-fungal properties, this compound has also been shown to possess anti-oxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases. Furthermore, this compound has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one in lab experiments is its versatility. This compound has been shown to possess a range of biological activities, making it a potential candidate for a variety of different experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to exercise caution when working with 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one to ensure the safety of researchers.

Future Directions

There are many potential future directions for research on 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one. One possible direction is the development of new anti-inflammatory therapies based on this compound. Another possible direction is the development of new anti-tumor therapies based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one involves the reaction of 8-chloro-4-oxoquinoline-3-carbaldehyde with 2-phenyl-1,2,4-triazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

The potential applications of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one in scientific research are vast. This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to possess anti-tumor properties, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to possess anti-fungal properties, making it a potential candidate for the treatment of fungal infections.

properties

IUPAC Name

8-chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-14-8-4-7-13-16(14)20-11-22(17(13)24)9-15-19-10-21-23(15)12-5-2-1-3-6-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPUAOMCXVZHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN3C=NC4=C(C3=O)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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